![molecular formula C24H18ClN5O2S B14153556 [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide CAS No. 1025724-90-6](/img/structure/B14153556.png)
[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide: is a complex organic compound with the molecular formula C24H18ClN5O2S This compound is notable for its unique structure, which combines a quinoxaline core with a benzylimidazolium moiety and a chlorophenylsulfonylazanide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide typically involves multi-step organic reactionsThe final step involves the sulfonylation of the compound with 4-chlorophenylsulfonyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the imidazolium group, converting it to an imidazole.
Substitution: The benzyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Imidazole derivatives.
Substitution: Benzyl-substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties.
Biology: In biological research, it serves as a probe for studying enzyme interactions due to its ability to bind to specific active sites.
Industry: In the materials science industry, the compound is explored for its potential use in organic electronics and as a component in advanced polymer materials .
作用機序
The mechanism of action of [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the benzylimidazolium group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
- [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-methylphenyl)sulfonylazanide
- [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-fluorophenyl)sulfonylazanide
Comparison: Compared to its analogs, [3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide exhibits unique properties due to the presence of the chlorine atom, which can enhance its binding affinity to certain molecular targets and increase its overall stability .
特性
CAS番号 |
1025724-90-6 |
|---|---|
分子式 |
C24H18ClN5O2S |
分子量 |
476.0 g/mol |
IUPAC名 |
[3-(3-benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide |
InChI |
InChI=1S/C24H18ClN5O2S/c25-19-10-12-20(13-11-19)33(31,32)28-23-24(27-22-9-5-4-8-21(22)26-23)30-15-14-29(17-30)16-18-6-2-1-3-7-18/h1-15,17H,16H2 |
InChIキー |
VHOQRDOZGRCZBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=CN(C=C2)C3=NC4=CC=CC=C4N=C3[N-]S(=O)(=O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


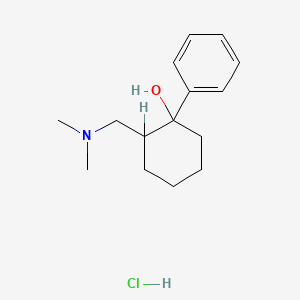
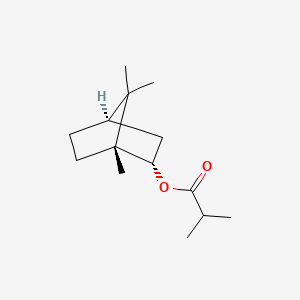
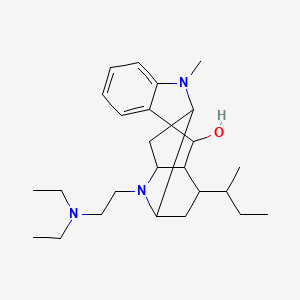
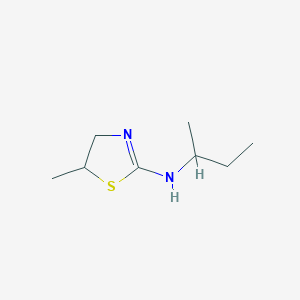
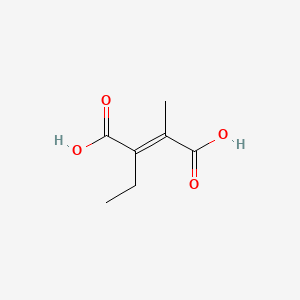
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
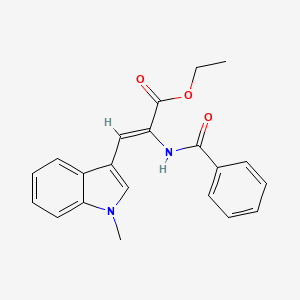
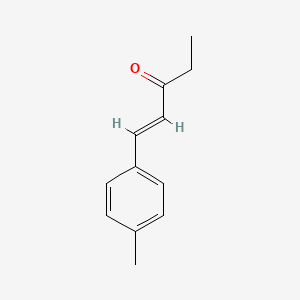
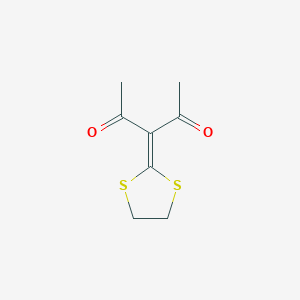
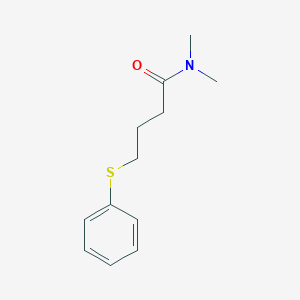
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
